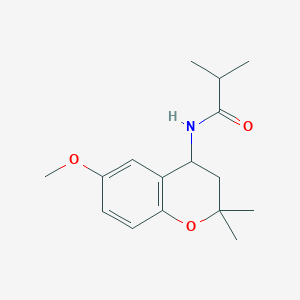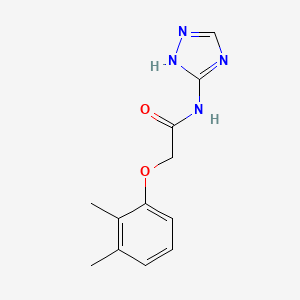
N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to the chromene family, known for diverse biological activities. The chromene core is a common motif in natural products and synthetic pharmaceuticals.
Synthesis Analysis
The synthesis of chromene derivatives typically involves reactions such as etherification, oximation, and Beckmann rearrangement. A notable method includes the reaction of rotenone and dimethyloxosulphonium methylide to synthesize chromene derivatives with specific functional groups (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of chromene derivatives has been elucidated through techniques such as X-ray single-crystal diffraction. The crystal structures exhibit features such as triclinic space groups and specific cell parameters, revealing insights into the compound’s geometric configuration (Anuradha, Vasuki, Khan, & Kulkarni, 2012).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These include interactions with organometallics to produce ketones and reactions with trimethylorthoformate and 2-methylpropene catalyzed by ytterbium triflate (Lee & Park, 2002).
Eigenschaften
IUPAC Name |
N-(6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)15(18)17-13-9-16(3,4)20-14-7-6-11(19-5)8-12(13)14/h6-8,10,13H,9H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSJPQGOTHNNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CC(OC2=C1C=C(C=C2)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604883.png)
![N-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5604891.png)
![(4R)-4-[(cyclobutylcarbonyl)amino]-N,N-diethyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-L-prolinamide](/img/structure/B5604897.png)

![4-chloro-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5604911.png)
![(1R*,3S*)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5604925.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5604928.png)


![5,5-dimethyl-3-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidine-2,4-dione](/img/structure/B5604946.png)

![2-[4-(methoxyacetyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5604974.png)
![1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one](/img/structure/B5604975.png)
![1-(4-ethyl-5-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5604977.png)